N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit protein kinases involved in cancer cell growth, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrimido[4,5-d]pyrimidine: Exhibits antiproliferative and antioxidant activities.
Pyrido[2,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H21ClN4 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-4-19-14(2)24-22-20(16-8-6-5-7-9-16)15(3)26-27(22)21(19)25-18-12-10-17(23)11-13-18/h5-13,25H,4H2,1-3H3 |
InChI Key |
MZKLAJZETJJALC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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